N-benzyl-2-phenyl-N-propan-2-ylacetamide is a chemical compound with significant relevance in organic chemistry and medicinal applications. This compound belongs to the class of acetamides, characterized by the presence of an acetamide functional group attached to a benzyl and a propan-2-yl group. It is primarily noted for its potential biological activities and serves as a synthetic building block in various chemical reactions.
The compound can be synthesized through several methods, typically involving the reaction of benzylamine and isopropylamine with acetic anhydride or acetyl chloride. The specific synthesis routes may vary based on desired purity and yield, as well as the availability of starting materials.
N-benzyl-2-phenyl-N-propan-2-ylacetamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also falls under the category of aromatic compounds because of its benzyl and phenyl groups, which contribute to its chemical properties and reactivity.
The synthesis of N-benzyl-2-phenyl-N-propan-2-ylacetamide typically involves several key steps:
The molecular structure of N-benzyl-2-phenyl-N-propan-2-ylacetamide can be represented by its molecular formula and molecular weight of approximately 375.5 g/mol. The structural characteristics include:
| Property | Data |
|---|---|
| Molecular Formula | C24H25N O |
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | N-benzyl-2-phenyl-N-propan-2-ylacetamide |
| InChI Key | WNEVFHZYVUQKIL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C(C2=CC=CC=C2) |
N-benzyl-2-phenyl-N-propan-2-ylacetamide can participate in various chemical reactions:
Common reagents used in these reactions include:
The following types of products can be formed:
The mechanism of action for N-benzyl-2-phenyl-N-propan-2-ylacetamide involves its interaction with biological targets at a molecular level. It is believed that:
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties, suggesting that N-benzyl-2-phenyl-N-propan-2-ylacetamide may possess similar activities.
The physical properties include:
Key chemical properties include:
N-benzyl-2-phenyl-N-propan-2-ylacetamide finds numerous applications in scientific research:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: